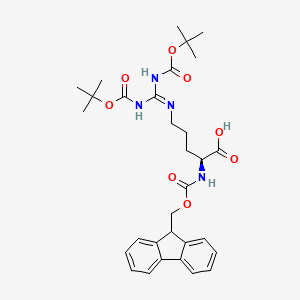

Fmoc-arg(boc)2-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-arg(boc)2-OH typically involves the protection of the arginine side chain with two tert-butoxycarbonyl (Boc) groups and the N-terminal with a 9-fluorenylmethoxycarbonyl (Fmoc) group. One efficient method starts with Fmoc-Orn·HCl and N,N′-di-Boc-N′′-triflyguanidine in the presence of diisopropylethylamine (DIEA) to yield this compound . Another method involves starting from Z-Orn-OH and N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions and purification steps to meet the stringent requirements for peptide synthesis applications.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-arg(boc)2-OH primarily undergoes deprotection reactions to remove the Fmoc and Boc groups. The Fmoc group is typically removed using a basic secondary amine nucleophile such as piperidine, while the Boc groups are removed using trifluoroacetic acid (TFA) .

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Boc Deprotection: TFA in dichloromethane (DCM) or methanol.

Major Products Formed

The major products formed from these reactions are the deprotected arginine derivatives, which can then be used in further peptide synthesis steps.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Arg(Boc)₂-OH is primarily utilized as a building block in the synthesis of peptides. Its role is significant in SPPS due to several advantages:

- Stability : The compound demonstrates compatibility with common solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Studies indicate that while it degrades over time, it remains stable for up to a week under typical conditions, making it suitable for industrial applications .

- Efficiency : In SPPS, Fmoc-Arg(Boc)₂-OH facilitates the formation of complex peptides. However, it has been noted that its kinetics of δ-lactam formation can lead to lower coupling efficiency compared to other protecting groups like Pbf. Specifically, it showed a coupling efficiency of around 28% due to side reactions during the synthesis process .

Bioconjugation

The compound is also employed in bioconjugation processes. Here are key points regarding its application:

- Targeted Drug Delivery : By attaching peptides to biomolecules, Fmoc-Arg(Boc)₂-OH enhances the specificity and efficacy of therapeutic agents. This modification is crucial in developing targeted drug delivery systems that can improve treatment outcomes in various diseases .

Cancer Therapeutics

Research indicates that Fmoc-Arg(Boc)₂-OH plays a vital role in cancer therapeutics:

- Tailored Peptides : The ability to modify peptides allows for the creation of tailored therapeutic agents that can specifically target cancer cells more effectively than traditional treatments. This specificity is essential for reducing side effects and improving therapeutic efficacy .

Vaccine Development

In vaccine research, Fmoc-Arg(Boc)₂-OH contributes significantly:

- Peptide-Based Vaccines : The compound aids in designing peptide-based vaccines that mimic pathogen structures. These vaccines can elicit stronger immune responses, thereby enhancing their effectiveness against infections .

Comparative Stability and Kinetics

A study comparing various protecting groups for arginine derivatives highlighted the stability and performance of Fmoc-Arg(Boc)₂-OH:

| Time (days) | Fmoc-Arg(Boc)₂-OH (DMF) | Fmoc-Arg(NO₂)-OH | Fmoc-Arg(Pbf)-OH |

|---|---|---|---|

| 0 | 88.8 | 100 | 100 |

| 10 | 77.6 | 100 | 100 |

| 30 | 51.2 | 100 | 100 |

This table illustrates the degradation over time, showing that while Fmoc-Arg(Boc)₂-OH does degrade, it retains a significant proportion of its initial concentration compared to other derivatives .

Mecanismo De Acción

The primary function of Fmoc-arg(boc)2-OH is to protect the arginine side chain and N-terminal during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, while the Boc groups are stable under basic conditions but can be removed under acidic conditions. This orthogonality allows for selective deprotection and efficient peptide assembly .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Arg(Pbf)-OH: Another arginine derivative with a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.

Fmoc-Arg(Pmc)-OH: Contains a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group.

Fmoc-Arg(Me,Pbf)-OH: A methylated version with a Pbf protecting group.

Uniqueness

Fmoc-arg(boc)2-OH is unique due to its dual Boc protection on the arginine side chain, providing enhanced stability and preventing side reactions during peptide synthesis. This makes it particularly suitable for synthesizing peptides with multiple arginine residues .

Actividad Biológica

Fmoc-Arg(Boc)₂-OH, a derivative of arginine, is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features two tert-butoxycarbonyl (Boc) protecting groups on the guanidino side chain of arginine, which enhances its stability and coupling efficiency during synthesis. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

- Molecular Formula : C₃₁H₄₀N₄O₈

- Molecular Weight : 596.68 g/mol

- CAS Number : 143824-77-5

Stability and Degradation

The stability of Fmoc-Arg(Boc)₂-OH in solution is an important factor influencing its biological activity. Research indicates that this compound degrades slowly in solvents like DMF and NBP, maintaining compatibility with peptide synthesizers for up to one week. The degradation profile over time is summarized in Table 1.

Table 1: Stability of Fmoc-Arg(Boc)₂-OH in Different Solvents

| Time (h) | DMF (%) | NBP (%) |

|---|---|---|

| 0 | 88.8 | 88.8 |

| 1 | 88.6 | 88.4 |

| 24 | 86.9 | 85.8 |

| 48 | 85.0 | 83.5 |

| 10 d | 77.6 | 71.8 |

| 15 d | 65.1 | 62.0 |

| 20 d | 58.5 | 52.2 |

| 30 d | 51.2 | 37.7 |

Biological Activity

The guanidino group of arginine is critical for its biological activity, influencing various physiological processes including cell signaling and nitric oxide production. Fmoc-Arg(Boc)₂-OH has been shown to exhibit significant effects on peptide coupling efficiency due to its structural characteristics.

Coupling Efficiency

In comparative studies, Fmoc-Arg(Boc)₂-OH demonstrated a coupling efficiency of approximately 28% due to the formation of side-products like δ-lactam during the reaction process, which can hinder the incorporation of the amino acid into peptides . This contrasts with other analogues such as Fmoc-Arg(NO₂)-OH, which showed higher stability and lower side reactions.

Case Studies

- Peptide Synthesis : In a study exploring the synthesis of bioactive peptides, Fmoc-Arg(Boc)₂-OH was utilized as a key intermediate for creating cyclic peptides that exhibited enhanced biological activities compared to linear counterparts.

- Therapeutic Applications : Research has highlighted the potential use of peptides containing Fmoc-Arg(Boc)₂-OH in therapeutic settings, particularly in developing drugs targeting cardiovascular diseases due to arginine's role in nitric oxide synthesis.

Propiedades

IUPAC Name |

(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(35-29(40)43-31(4,5)6)32-17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,35,39,40)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAALELGEWGQEG-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.